molecular formula C11H10ClN3O B13439999 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13439999
M. Wt: 235.67 g/mol
InChI Key: SKRMXIZHRLRCHG-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and pyrimidine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine (DHPM) family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry based on recent research findings.

Chemical Structure

The molecular formula for this compound is C12H12ClN3OC_{12}H_{12}ClN_3O, with a molecular weight of approximately 253.69 g/mol. Its structure includes a chloropyridine moiety and an ethyl group, which are critical for its biological activity.

Synthesis

The synthesis of DHPMs typically involves the Biginelli reaction , a one-pot multi-component reaction that combines an aromatic aldehyde, β-ketoesters, and urea. This method is efficient and allows for the modification of substituents to enhance biological properties .

Biological Activities

Research indicates that DHPMs exhibit a wide range of biological activities:

  • Anticancer Activity :
    • A study demonstrated that DHPM derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioma) cells. The introduction of electron-withdrawing groups in specific positions enhances their anticancer potency .
    • In vitro studies showed that compounds with specific structural modifications exhibited IC50 values as low as 33.2 μM against MCF-7 cells .
  • Antiviral Properties :
    • Some DHPM derivatives have been reported to inhibit viral replication, making them potential candidates for antiviral drug development .
  • Anti-inflammatory Effects :
    • These compounds have shown promise in reducing inflammation markers in various models, suggesting their potential use in treating inflammatory diseases .
  • Antibacterial and Antifungal Activities :
    • The broad-spectrum antibacterial and antifungal properties have been attributed to the structural diversity of DHPMs, allowing them to interact with microbial targets effectively .
  • Calcium Channel Blocking Activity :
    • Certain DHPMs are being explored as calcium channel blockers, which are crucial in managing cardiovascular diseases .

Structure-Activity Relationship (SAR)

The biological activity of DHPMs is closely linked to their structural features:

  • Electron Donating/Withdrawing Groups : The nature of substituents at the R1 and R3 positions significantly affects cytotoxicity and selectivity towards cancer cell lines.
  • Hydrophobicity : A higher partition coefficient (Log P) correlates with increased cellular uptake and activity against tumor cells .

Case Studies

  • Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxicity of various DHPM derivatives against several cancer cell lines. The results indicated that compounds with low electron-withdrawing groups demonstrated enhanced activity against glioma cells .
  • Antiviral Screening : Another study focused on the antiviral potential of modified DHPMs against HIV, revealing promising results that warrant further investigation into their mechanisms of action .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

SKRMXIZHRLRCHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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